molecular formula C28H35N3O5 B12746009 1-(4-Methyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)pentyl)piperidine CAS No. 83409-03-4

1-(4-Methyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)pentyl)piperidine

Cat. No.: B12746009
CAS No.: 83409-03-4
M. Wt: 493.6 g/mol
InChI Key: FKMBXCMXAWKJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)pentyl)piperidine is a synthetic organic compound featuring a quinazolinone core substituted with a 3,4,5-trimethoxyphenyl group and a piperidine moiety linked via a pentyl chain. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, anticancer, and antimicrobial activities . The 3,4,5-trimethoxyphenyl substituent may enhance binding affinity to biological targets due to its electron-rich aromatic system, which can participate in π-π stacking or hydrophobic interactions .

Properties

CAS No.

83409-03-4

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

3-(4-methyl-1-oxo-1-piperidin-1-ylpentan-2-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C28H35N3O5/c1-18(2)15-22(28(33)30-13-9-6-10-14-30)31-26(29-21-12-8-7-11-20(21)27(31)32)19-16-23(34-3)25(36-5)24(17-19)35-4/h7-8,11-12,16-18,22H,6,9-10,13-15H2,1-5H3

InChI Key

FKMBXCMXAWKJNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCCCC1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs, emphasizing key differences in structure, substituents, and inferred biological implications.

Compound Name Core Structure Key Substituents Inferred Biological Activity Structural Implications References
1-(4-Methyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)pentyl)piperidine Quinazolinone 3,4,5-Trimethoxyphenyl, piperidine, pentyl chain Kinase inhibition, anticancer Enhanced solubility (piperidine), potential CNS penetration (lipophilic pentyl chain)
4r (Benzooxazinone derivative) Benzooxazinone 3,4,5-Trimethoxyphenyl, pentyl, dihydroquinoline Anticancer (phytoestrogen hybrid) Reduced solubility (bulky benzooxazinone), possible estrogen receptor modulation
N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide Benzamide 3,4,5-Trimethoxybenzamide, furan, isopropylamine Enzyme inhibition (e.g., proteases) Increased metabolic stability (rigid acrylamide backbone), furan may introduce hepatotoxicity
4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine Quinazolinone-morpholine 3,4,5-Trimethoxyphenyl, morpholine, propyl chain Anticancer, antimicrobial Improved pharmacokinetics (morpholine’s polarity), reduced lipophilicity vs. piperidine
1-{5-[(Adamantan-1-yl)methoxy]pentyl}-2-(hydroxymethyl)piperidine-3,4,5-triol Piperidine-adamantane Adamantane, hydroxymethyl, pentyl chain Antiviral, metabolic stability High lipophilicity (adamantane), potential blood-brain barrier penetration

Key Observations:

Core Structure Variations: The target compound’s quinazolinone core is shared with 4r and the morpholine derivative . Quinazolinones are associated with kinase inhibition, while benzooxazinones (as in 4r) may target hormone receptors due to their phytoestrogen hybrid design . The benzamide derivative () replaces quinazolinone with a benzamide, likely shifting activity toward protease or topoisomerase inhibition .

Substituent Effects: Piperidine vs. 3,4,5-Trimethoxyphenyl Group: Common in all analogs, this group’s electron-donating methoxy residues likely enhance binding to hydrophobic enzyme pockets or DNA (e.g., tubulin in anticancer agents) .

Chain Modifications :

  • The pentyl chain in the target compound and 4r introduces flexibility, possibly optimizing binding to elongated active sites. In contrast, the adamantane-containing analog () uses a rigid adamantane group to boost lipophilicity and CNS penetration .

Pharmacokinetic Considerations: The morpholine derivative () may exhibit better aqueous solubility than the piperidine-containing target compound, reducing toxicity risks. However, the piperidine’s basicity could prolong half-life in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.